XLR11 N-(2-fluoropentyl) isomer
Overview
Description
XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds that interact with cannabinoid receptors in the body. This compound is structurally similar to XLR11 but differs by having a fluorine atom at the 2 position of the pentyl chain instead of the 5 position . It is primarily used in forensic and research applications .
Mechanism of Action
Target of Action
The primary targets of the XLR11 N-(2-fluoropentyl) isomer are the cannabinoid receptors CB1 and CB2 . The compound reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor .
Mode of Action
The this compound interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding is increased by the presence of an N-(5-fluoropentyl) chain in the compound .
Pharmacokinetics
The compound’s solubility in various solvents has been reported . It is soluble in DMF, DMSO, and ethanol, which may influence its bioavailability .
Biochemical Analysis
Biochemical Properties
The XLR11 N-(2-fluoropentyl) isomer interacts with both CB1 and CB2 receptors . The interaction with these receptors is due to the presence of the N-(2-fluoropentyl) chain, which increases binding to both CB receptors
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism via its interaction with CB1 and CB2 receptors .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XLR11 N-(2-fluoropentyl) isomer involves the introduction of a fluorine atom at the 2 position of the pentyl chain. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the fluoropentyl chain: The fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by a fluorine atom.
Formation of the final product: The final product is obtained by coupling the fluoropentyl-indole intermediate with a tetramethylcyclopropyl ketone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
XLR11 N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
XLR11 N-(2-fluoropentyl) isomer is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for studying synthetic cannabinoids.
Biology: Investigating the interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Researching potential therapeutic applications and toxicological effects.
Industry: Used in forensic science for the identification and analysis of synthetic cannabinoids
Comparison with Similar Compounds
Similar Compounds
XLR11: The parent compound with a fluorine atom at the 5 position of the pentyl chain.
XLR11 N-(3-fluoropentyl) isomer: An isomer with the fluorine atom at the 3 position.
XLR11 N-(4-fluoropentyl) isomer: An isomer with the fluorine atom at the 4 position.
Uniqueness
XLR11 N-(2-fluoropentyl) isomer is unique due to the specific position of the fluorine atom, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation can result in different pharmacological and toxicological properties compared to other isomers .
Biological Activity
XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. This compound has garnered attention due to its potent agonistic activity at cannabinoid receptors, particularly the CB1 and CB2 receptors. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks associated with its use.
The structure of XLR11 N-(2-fluoropentyl) includes a fluorinated pentyl side chain attached to an indole ring. This unique structure influences its interaction with cannabinoid receptors, leading to various biological effects.
- Target Receptors : The primary targets are the CB1 and CB2 receptors.
- Mode of Action : It acts as a full agonist at the CB1 receptor, which is primarily involved in the central nervous system (CNS) effects of cannabinoids. Activation of these receptors can modulate neurotransmitter release, impacting mood, perception, and other physiological processes.
Pharmacokinetics
XLR11 N-(2-fluoropentyl) is characterized by its lipophilic nature, facilitating its passage across the blood-brain barrier. This property allows it to exert significant effects on the CNS.
- Absorption and Distribution : The compound is rapidly absorbed and distributed throughout body tissues.
- Metabolism : Metabolic pathways involve oxidation and reduction processes, leading to various metabolites that may also exhibit biological activity.
Biological Activity Data
Research indicates that XLR11 N-(2-fluoropentyl) has notable biological activities, including:
- Agonistic Activity : Studies show that it exhibits high affinity for CB1 receptors, comparable to other synthetic cannabinoids like JWH-018 .
- Genotoxicity : Investigations into its genotoxic properties reveal that it may induce DNA damage under certain conditions .
Table 1: Biological Activity Summary
Case Studies
Several case studies highlight the implications of using XLR11 N-(2-fluoropentyl):
- Case Study on Toxicity : A report documented cases of acute toxicity linked to synthetic cannabinoids including XLR11. Patients exhibited symptoms such as agitation, hallucinations, and cardiovascular issues following use .
- Genotoxicity Assessment : A study assessed the genotoxic effects of XLR11 on human cell lines, demonstrating significant mutagenic potential at higher concentrations .
- Pharmacological Evaluation : Research comparing various synthetic cannabinoids indicated that while XLR11 N-(2-fluoropentyl) has a similar affinity for CB1 receptors as its analogs, its in vivo effects may vary due to pharmacokinetic differences .
Properties
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOFFDPSCMXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043148 | |
Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628690-25-4 | |
Record name | XLR-11 N-(2-fluoropentyl) isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XLR-11 N-(2-FLUOROPENTYL) ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.